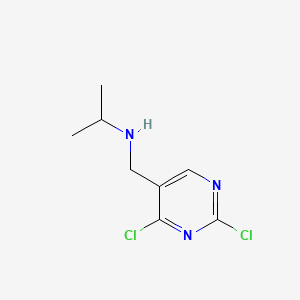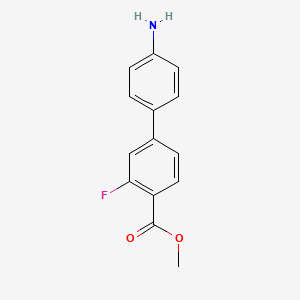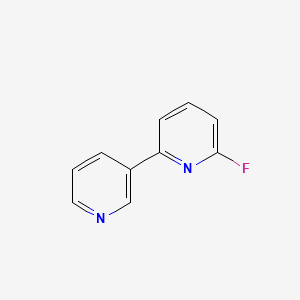
6-Fluoro-2,3'-bipyridine
Overview
Description
6-Fluoro-2,3’-bipyridine is a chemical compound with the molecular formula C10H7FN2. It has a molecular weight of 174.18 . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-Fluoro-2,3’-bipyridine and similar compounds often involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products are typically obtained with yields ranging from 55% to 92% in relatively short reaction times .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2,3’-bipyridine consists of a bipyridine core with a fluorine atom attached at the 6-position . The InChI code for this compound is 1S/C10H7FN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H .Chemical Reactions Analysis
Fluoropyridines, such as 6-Fluoro-2,3’-bipyridine, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Medical Imaging Applications : Fluorine-18 labelled fluoropyridines, including compounds similar to 6-Fluoro-2,3'-bipyridine, have increasing applications in Positron Emission Tomography (PET) imaging. The introduction of fluorine-18 into pyridines has been a focus for enhancing imaging techniques (Carroll, Nairne, & Woodcraft, 2007).
Fluorescence Probes : Compounds based on bipyridine structures, similar to this compound, have been utilized in the development of ratiometric fluorescence probes. These probes are significant for visual sensing of metal ions like Zn2+ under physiological conditions, offering potential applications in biological specimen imaging (Ajayaghosh, Carol, & Sreejith, 2005).
Photophysical Properties : Research on amino-terpyridines and bipyridines, which include molecules like this compound, has revealed their efficient fluorescence in organic solutions. These findings have implications for the development of new fluorescent materials and compounds (Mutai, Cheon, Tsuchiya, & Araki, 2002).
Photophysical Studies and Fluorophores : The study of arylthio-bipyridine fluorophores, which are structurally related to this compound, provides insights into their promising photophysical properties. These compounds have potential as push-pull fluorophores, useful in various photophysical applications (Savchuk et al., 2021).
Synthesis and Structural Studies : Research has focused on the synthesis and characterization of lanthanide complexes with compounds structurally related to this compound. These studies provide insights into the synthesis techniques and the thermal behavior of such complexes (Du, Ren, & Zhang, 2021).
Catalytic and Luminescent Properties : Studies on iridium(III) complexes with functionalized bipyridines, similar to this compound, explore their photophysical and redox behavior. This research has implications for their application in catalysis and luminescence (Neve, Crispini, Campagna, & Serroni, 1999).
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-2,3’-bipyridine is the de novo pyrimidine nucleotide biosynthesis pathway . This compound specifically inhibits the enzyme dihydroorotate dehydrogenase , the fourth enzyme in this pathway .
Mode of Action
6-Fluoro-2,3’-bipyridine interacts with its target by inhibiting the enzyme dihydroorotate dehydrogenase . This inhibition disrupts the de novo biosynthetic pathway leading to uridine 5′-monophosphate, causing a significant decrease in intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate .
Biochemical Pathways
The affected biochemical pathway is the de novo pyrimidine nucleotide biosynthesis pathway . The inhibition of dihydroorotate dehydrogenase by 6-Fluoro-2,3’-bipyridine leads to a depletion of critical precursors for RNA and DNA synthesis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . The compound has a log Po/w (iLOGP) of 2.1, indicating its lipophilicity .
Result of Action
The molecular and cellular effects of 6-Fluoro-2,3’-bipyridine’s action include a significant decrease in intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This leads to a disruption in RNA and DNA synthesis, which can result in cell death .
Action Environment
Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of degradation of similar compounds . .
Safety and Hazards
Future Directions
While specific future directions for 6-Fluoro-2,3’-bipyridine were not found in the search results, it’s worth noting that fluoropyridines are often used in the development of new drugs due to their structural resemblance to the nucleotide base pair of DNA and RNA . This suggests that 6-Fluoro-2,3’-bipyridine could potentially be used in the development of new pharmaceuticals.
properties
IUPAC Name |
2-fluoro-6-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGMTPBTGODDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673529 | |
| Record name | 6-Fluoro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214335-26-8 | |
| Record name | 6-Fluoro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

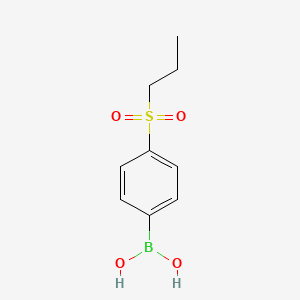

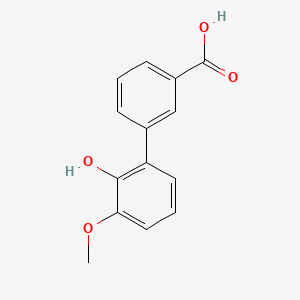
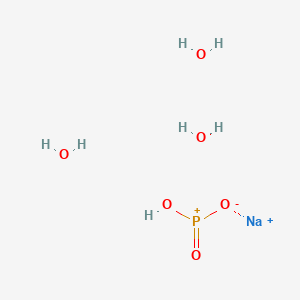


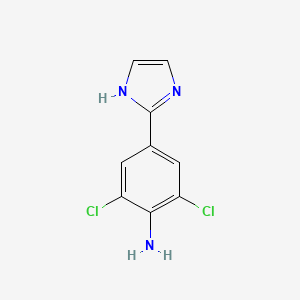
![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)
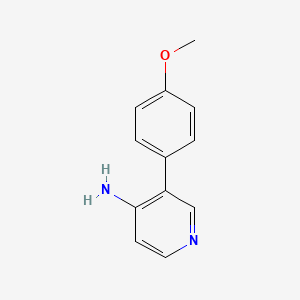

![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)
